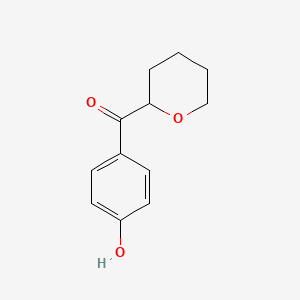

(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone

Description

(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-yl)methanone is a ketone derivative featuring a hydroxyphenyl group linked to a tetrahydro-2H-pyran moiety. This compound has garnered attention in synthetic chemistry and pharmacology due to its hybrid structure, combining aromatic and heterocyclic components. It is synthesized via reactions involving 2-bromo-1-(4-hydroxyphenyl)ethanone with thienopyridine derivatives in the presence of sodium ethoxide, though alkylation attempts with dibromo compounds have proven challenging . Key spectral characterization methods include ¹H NMR, ¹³C NMR, and HRMS for structural confirmation .

Properties

IUPAC Name |

(4-hydroxyphenyl)-(oxan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h4-7,11,13H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKPQKHSUVSFBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 4-Hydroxyphenol

The Friedel-Crafts acylation route begins with protecting the phenolic hydroxyl group of 4-hydroxyphenol to prevent undesired side reactions. Tetrahydropyran (THP) protection, achieved by reacting 4-hydroxyphenol with dihydropyran under acidic conditions (e.g., pyridinium p-toluenesulfonate in dichloromethane), yields 4-((tetrahydro-2H-pyran-2-yl)oxy)phenol. This step ensures the hydroxyl group is inert during subsequent electrophilic substitutions.

Acylation with Tetrahydropyran-2-Carbonyl Chloride

The THP-protated phenol undergoes Friedel-Crafts acylation using tetrahydropyran-2-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions. The electron-donating THP ether directs the acyl group to the para position, forming (4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)(tetrahydro-2H-pyran-2-yl)methanone.

Deprotection to Yield Target Compound

The THP-protecting group is cleaved under mild acidic conditions (e.g., 1 M HCl in methanol at 25°C for 2 h), regenerating the phenolic hydroxyl group. This step affords (4-hydroxyphenyl)(tetrahydro-2H-pyran-2-yl)methanone in 72–85% overall yield.

Grignard-Weinreb Amide Coupling Strategy

Synthesis of Tetrahydropyran-2-Carbonyl Weinreb Amide

Tetrahydropyran-2-carboxylic acid is converted to its corresponding Weinreb amide via reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of carbonyl diimidazole (CDI). This intermediate enables controlled nucleophilic addition without overalkylation.

Grignard Addition with 4-Methoxyphenylmagnesium Bromide

4-Methoxyphenylmagnesium bromide, prepared from 4-bromoanisole and magnesium in tetrahydrofuran (THF), reacts with the Weinreb amide at −40°C. The reaction selectively forms the ketone intermediate, (4-methoxyphenyl)(tetrahydro-2H-pyran-2-yl)methanone, bypassing alcohol formation.

Demethylation to Phenolic Derivative

The methoxy group is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C, yielding the target compound in 68–76% yield. This method avoids harsh deprotection conditions, preserving the tetrahydropyran ring integrity.

Nucleophilic Aromatic Substitution and Deprotection

Nitro Group Introduction and Substitution

4-Nitrophenol is acylated with tetrahydropyran-2-carbonyl chloride under Friedel-Crafts conditions, forming (4-nitrophenyl)(tetrahydro-2H-pyran-2-yl)methanone. Subsequent nucleophilic aromatic substitution with potassium hydroxide in dimethyl sulfoxide (DMSO) replaces the nitro group with a hydroxyl group at 120°C.

Catalytic Hydrogenation for Nitro Reduction

Alternatively, the nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol, followed by diazotization and hydrolysis to yield the phenolic derivative. This two-step process achieves 65–70% yield but requires careful control of reaction conditions to avoid over-reduction.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | THP protection, acylation, deprotection | 72–85 | High regioselectivity, scalable | Requires THP protection/deprotection steps |

| Grignard-Weinreb Amide | Weinreb amide formation, Grignard addition, demethylation | 68–76 | Avoids overalkylation, mild conditions | Sensitive to moisture, costly reagents |

| Nucleophilic Substitution | Nitro acylation, substitution or reduction | 65–70 | Versatile for functional group interconversion | Longer reaction times, moderate yields |

Mechanistic Insights and Optimization

Role of Lewis Acids in Friedel-Crafts Acylation

AlCl₃ facilitates the generation of acylium ions from tetrahydropyran-2-carbonyl chloride, enhancing electrophilicity. The THP ether’s electron-donating effect directs para-acylation, minimizing ortho byproducts.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.

Major Products

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 4-hydroxyphenylmethanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydropyran ring can enhance the compound’s stability and bioavailability . Specific pathways and targets may include enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Physical and Spectral Properties

Table 2: Comparative Physical/Spectral Data

Key Differences and Challenges

Synthetic Accessibility: The target compound’s synthesis is hindered by failed alkylation routes, necessitating alternative methods like nucleophilic substitution . In contrast, imidazole and flavonoid analogs are more synthetically tractable .

Bioactivity Profile : Unlike Vicenin-2 or imidazole derivatives, the target compound lacks direct evidence of biological activity, highlighting a gap for future pharmacological studies.

Structural Flexibility : The tetrahydro-2H-pyran ring in the target compound offers conformational rigidity, whereas tetrahydrofuran or piperidine analogs () exhibit greater rotational freedom .

Biological Activity

(4-Hydroxyphenyl)(tetrahydro-2H-pyran-2-YL)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyphenyl moiety and a tetrahydropyran ring, which contribute to its stability and biological activity. The hydroxy group facilitates hydrogen bonding with biological targets, enhancing its interaction with proteins and nucleic acids.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Its efficacy against various bacterial strains has been documented, making it a candidate for further development as an antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Its ability to scavenge free radicals was evaluated using the DPPH assay.

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The mechanism through which this compound exerts its biological effects involves:

- Interaction with Enzymes : The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Cell Membrane Disruption : The tetrahydropyran ring may integrate into lipid membranes, disrupting microbial cell integrity.

- Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

- Study on Antiviral Activity : A related tetrahydropyran derivative was tested against human adenovirus, showing significant inhibition of viral replication at low concentrations (IC50 = 0.78 µM) . This suggests that derivatives of tetrahydropyran may also enhance the antiviral activity of this compound.

- Anticancer Potential : Research into phenolic compounds has shown that they can induce apoptosis in cancer cells. Similar compounds have exhibited IC50 values in the micromolar range against various cancer cell lines . This positions this compound as a potential lead in cancer therapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-hydroxyphenyl)(tetrahydro-2H-pyran-2-yl)methanone, and how are hydroxyl group protection strategies optimized?

- Methodology :

- Friedel-Crafts acylation : React tetrahydro-2H-pyran-2-carbonyl chloride with 4-methoxyphenol under AlCl₃ catalysis, followed by demethylation using BBr₃ to yield the hydroxyl group .

- Protection strategies : Use silyl ethers (e.g., TBSCl) or acetyl groups to protect the hydroxyl group during synthesis, ensuring compatibility with acidic/basic conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify the tetrahydro-2H-pyran ring protons (δ 1.5–4.5 ppm) and aromatic protons (δ 6.8–7.4 ppm for hydroxyphenyl). The carbonyl carbon appears at δ ~200 ppm .

- IR spectroscopy : C=O stretch at ~1650–1700 cm⁻¹ and O-H stretch (broad, ~3200–3600 cm⁻¹) confirm the ketone and phenol groups .

- Mass spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula C₁₂H₁₄O₃ (calc. 206.0943) .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and hydrogen-bonding networks?

- Methodology :

- Grow single crystals via slow evaporation (solvent: DCM/hexane).

- Analyze dihedral angles between the tetrahydro-2H-pyran ring and hydroxyphenyl group (typically 10–30°) and intermolecular O-H···O hydrogen bonds (2.7–3.0 Å) stabilizing the lattice .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict electronic properties and reactivity?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps to predict nucleophilic/electrophilic sites .

- Reactivity studies : Simulate keto-enol tautomerization energetics to assess stability under varying pH conditions .

Q. How can researchers address discrepancies between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

- Methodology :

- Benchmarking : Compare experimental NMR shifts with GIAO (Gauge-Independent Atomic Orbital) calculations. Adjust solvent models (e.g., PCM for DMSO) to reduce deviations (<0.3 ppm for ¹H) .

- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution, which static DFT models may overlook .

Q. What strategies are employed to study biological activity, such as antimicrobial or enzyme inhibition potential?

- Methodology :

- Docking studies : Dock the compound into target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize binding poses with ΔG < −7 kcal/mol .

- In vitro assays : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays (concentration range: 1–256 µg/mL). Correlate activity with substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.